molecular formula C10H21N B121412 4-Tert-butylazepane CAS No. 78813-90-8

4-Tert-butylazepane

Cat. No. B121412
CAS RN: 78813-90-8
M. Wt: 155.28 g/mol
InChI Key: LAHPNGGYIWAYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butylazepane is a chemical compound that is related to a family of organic compounds known as azepanes. These are seven-membered heterocyclic compounds containing a nitrogen atom. The tert-butyl group attached to the azepane ring indicates the presence of a bulky substituent, which can influence the compound's chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds to 4-tert-butylazepane has been reported in the literature. For instance, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of the Rho–Kinase inhibitor K-115, has been developed. This synthesis involves an intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available (S)- or (R)-2-aminopropan-1-ol . Although this does not directly describe the synthesis of 4-tert-butylazepane, it provides insight into the methods that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-tert-butylazepane has been studied using X-ray analysis and IR spectroscopy. For example, the structural peculiarities of 4-tert-butylphenoxyacetylhydrazones, synthesized from 4-tert-butylphenoxyacetylhydrazide and aromatic aldehydes, have been determined. These studies have revealed the existence of different conformers and the influence of inter- and intramolecular hydrogen bonds on the structure . This information is relevant as it provides a basis for understanding how substituents like the tert-butyl group might affect the structure of azepane derivatives.

Chemical Reactions Analysis

The chemical reactions involving azepane derivatives can be quite complex due to the presence of multiple reactive sites. The synthesis of related compounds often involves selective functionalization of the nitrogen atoms and other positions on the ring. For example, the synthesis of a dipeptido-mimetic compound demonstrates the regioselective functionalization of the N1 and N5 ring nitrogens and the C3 amino group . This suggests that 4-tert-butylazepane could also undergo various chemical reactions, particularly at the nitrogen atom and potentially at the carbon atoms adjacent to the tert-butyl group.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-tert-butylazepane are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of the tert-butyl group is likely to affect the compound's solubility, boiling point, and steric interactions with other molecules. The azepane ring itself may contribute to the compound's basicity and potential to form hydrogen bonds. The synthesis and structural analysis of related compounds suggest that these properties are significant in determining the behavior of azepane derivatives in both their isolated form and in solution .

Scientific Research Applications

Environmental Science and Analytical Chemistry

Exposure to Synthetic Phenolic Antioxidants : Research by Wang and Kannan (2019) investigates human exposure to synthetic phenolic antioxidants (SPAs) such as butylated hydroxytoluene (BHT), which shares structural similarities with 4-tert-butylazepane. Their study provides insights into the methods for measuring these chemicals in urine, highlighting the widespread human exposure to SPAs and proposing biomarkers for BHT exposure (Wang & Kannan, 2019).

Materials Science

Advanced Material Characterization : Senthilkumar et al. (2020) focus on the structural and electronic properties of tert-butylammonium N-acetylglycinate monohydrate, a compound related to 4-tert-butylazepane. Their study, combining experimental and theoretical approaches, underscores the significance of such compounds in drug research and the pharmaceutical industry (Senthilkumar et al., 2020).

properties

IUPAC Name

4-tert-butylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-10(2,3)9-5-4-7-11-8-6-9/h9,11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHPNGGYIWAYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butylazepane

CAS RN

78813-90-8
Record name 4-tert-butylazepane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.